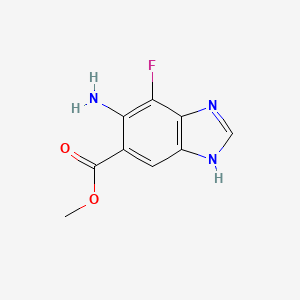

1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester

Description

This compound is a benzimidazole derivative with a methyl ester at position 5, an amino group at position 6, and a fluorine atom at position 6. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors. The methyl ester enhances lipophilicity, while the amino and fluoro substituents contribute to hydrogen bonding and metabolic stability, respectively.

Properties

IUPAC Name |

methyl 6-amino-7-fluoro-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O2/c1-15-9(14)4-2-5-8(13-3-12-5)6(10)7(4)11/h2-3H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUXJLSSNMPFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1N)F)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731660 | |

| Record name | Methyl 5-amino-4-fluoro-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918321-29-6 | |

| Record name | Methyl 5-amino-4-fluoro-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester typically involves the following steps:

Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Introduction of Functional Groups: The amino and fluoro groups can be introduced through nucleophilic substitution reactions. For instance, the amino group can be added via a reaction with an amine, while the fluoro group can be introduced using a fluorinating agent.

Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, amines, and alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

Biological Applications

1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester has demonstrated a range of biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may inhibit the growth of various cancer cell lines, suggesting its utility in cancer therapy.

Industrial Applications

Beyond biological research, this compound is also utilized in industrial applications:

- Corrosion Inhibitors : It is used in the development of materials that prevent corrosion in metals.

- Chemical Synthesis : Serves as a building block for synthesizing more complex molecules and materials in organic chemistry.

Case Studies and Research Findings

Several studies have documented the applications and effects of 1H-benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction.

- Antimicrobial Efficacy : Research conducted on various bacterial strains has shown that this compound effectively reduces bacterial growth, indicating its potential as an antibiotic agent.

These findings support the compound's role as a valuable tool in both pharmaceutical research and industrial applications.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, inhibiting their activity. The presence of the amino and fluoro groups enhances its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) 1H-Benzimidazole-6-carboxylic acid, 5-amino-4-fluoro-1-methyl-, methyl ester (CAS 918321-20-7)

- Key Differences: Substituent positions: Amino at 5, fluoro at 4, and methyl at 1. Molecular formula: C11H11FN3O2.

b) Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate (CAS 606093-59-8)

- Key Differences: Replacement of the amino group with a phenylamino substituent. Molecular formula: C15H12FN3O2.

- This modification could shift selectivity toward hydrophobic binding pockets .

Functional Group Variations

a) 1H-Benzimidazole-5-carboxylic Acid Methyl Ester (CAS 26663-77-4)

- Key Differences: Lacks both the amino and fluoro substituents. Molecular formula: C9H8N2O2.

- Implications: Simpler structure with lower polarity (logP ~1.5 estimated).

b) 1H-Benzimidazole-2-carboxylic acid, 6-chloro- (CAS 39811-14-8)

Ester Group Modifications

a) Ethyl Ester Derivatives (e.g., ACI-INT-284, CAS 1408238-36-7)

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Select Benzimidazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight | logP* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C9H8FN3O2 | 209.18 | ~1.2 | 6-NH2, 7-F, 5-COOCH3 |

| CAS 918321-20-7 | C11H11FN3O2 | 236.23 | ~2.0 | 5-NH2, 4-F, 1-CH3, 5-COOCH3 |

| CAS 606093-59-8 | C15H12FN3O2 | 285.27 | ~2.8 | 6-PhNH, 7-F, 5-COOCH3 |

| 1H-Benzimidazole-5-carboxylic Acid Methyl Ester | C9H8N2O2 | 176.17 | ~1.5 | 5-COOCH3 |

*logP values estimated using fragment-based methods.

Key Observations:

Biological Activity

Overview

1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester (C₉H₈FN₃O₂) is a benzimidazole derivative notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a benzimidazole ring structure that enhances its interaction with biological targets, making it a promising candidate for therapeutic applications.

- Molecular Formula : C₉H₈FN₃O₂

- Molecular Weight : Approximately 209.18 g/mol

- Structure : The presence of a methyl ester group increases lipophilicity, potentially improving bioavailability and cellular uptake.

The biological activity of 1H-benzimidazole derivatives often involves:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in cancer therapy, where it may interfere with pathways essential for cell proliferation.

- Cell Cycle Arrest : Studies have shown that certain derivatives induce S/G2 phase arrest in cancer cells, which is crucial for preventing tumor growth .

- Apoptosis Induction : The compound has been observed to promote apoptosis in leukemic cells by downregulating pro-apoptotic proteins and upregulating anti-apoptotic proteins, indicating its potential as an anti-cancer agent .

Biological Activities

1H-Benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester exhibits several key biological activities:

Anticancer Activity

Research indicates that this compound can effectively induce cell death in various cancer cell lines. For example:

- IC50 Values : Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate demonstrated an IC50 of 3 µM against leukemic cells .

- Mechanisms : Induction of apoptosis was confirmed through assays showing DNA strand breaks and cleavage of PARP, alongside cell cycle analysis revealing S/G2 arrest.

Antimicrobial Activity

Benzimidazole derivatives have been studied for their antimicrobial properties:

- Broad Spectrum : Compounds within this class have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .

Comparative Analysis with Related Compounds

The unique combination of functional groups in 1H-benzimidazole-5-carboxylic acid, 6-amino-7-fluoro-, methyl ester distinguishes it from other benzimidazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1H-Benzimidazole | Lacks amino and fluoro groups | Lower activity compared to derivatives |

| Methyl 6-amino-7-fluoro-benzimidazole | Contains amino and fluoro groups | Enhanced anticancer properties |

| Methyl 5-amino-4-fluoro-benzimidazole | Similar core structure | Exhibits different reactivity and activity |

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Leukemia Treatment : A study reported significant apoptosis induction in leukemic cells with specific derivatives showing promising IC50 values .

- Antimicrobial Efficacy : Research on various benzimidazole derivatives indicated their potential as broad-spectrum antimicrobial agents, with some compounds showing effective inhibition against resistant strains .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1H-benzimidazole-5-carboxylic acid derivatives, and how can the methyl ester group be selectively introduced?

Methodological Answer:

The synthesis typically involves cyclization of o-phenylenediamine precursors with carboxylic acid derivatives. For fluorinated analogs, regioselective fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature . The methyl ester group is introduced via esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄) or via Mitsunobu conditions for sterically hindered substrates .

Key Data:

- Example: Methyl ester formation via Fischer esterification (yield: 75–85%) under reflux in methanol/H₂SO₄ .

- Purity validation: HPLC retention time (tR = 8.2 min, 95% purity) .

Basic: How can spectroscopic techniques (NMR, MS, IR) confirm the structure and substitution pattern of this compound?

Methodological Answer:

- ¹H NMR : The aromatic region (δ 7.5–8.5 ppm) resolves substituent positions. For 6-amino-7-fluoro substitution, coupling constants (e.g., J = 8–12 Hz for adjacent H-F) and NH₂ proton signals (δ 5.2–6.0 ppm, broad) are critical .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1) confirm molecular weight. Isotopic patterns (e.g., ¹⁹F splitting) validate fluorine presence .

- IR : Stretching vibrations for ester carbonyl (ν ~1700 cm⁻¹) and NH₂ (ν ~3300–3500 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve discrepancies in analytical data, such as unexpected NMR splitting patterns or mass spectral adducts?

Methodological Answer:

- NMR Artifacts : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks. Variable-temperature NMR (VT-NMR) can clarify dynamic proton exchanges (e.g., NH₂ rotation) .

- MS Adducts : Optimize ionization conditions (e.g., ESI vs. APCI) and add modifiers (0.1% formic acid) to suppress sodium/potassium adducts .

Case Study : A 2025 study resolved overlapping signals in a fluorinated benzimidazole by 2D-COSY NMR, confirming H-6 and H-7 coupling (J = 9.8 Hz) .

Advanced: What strategies improve regioselectivity during fluorination at the 7-position of the benzimidazole core?

Methodological Answer:

- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., amino) to position fluorine via Pd-catalyzed C-H activation .

- Electrophilic Fluorination : Selectfluor® in acetic acid at 60°C achieves >90% regioselectivity for the 7-position, avoiding 4- or 6-substitution .

Data Table :

| Fluorinating Agent | Solvent | Temp (°C) | Regioselectivity (7-F:6-F) |

|---|---|---|---|

| Selectfluor® | AcOH | 60 | 92:8 |

| NFSI | DMF | 100 | 75:25 |

Basic: What chromatographic methods are effective for purifying this compound, and how is purity validated?

Methodological Answer:

- Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar impurities (Rf = 0.4–0.5) .

- Reverse-Phase HPLC : C18 column, acetonitrile/water (55:45), flow rate 1.0 mL/min (tR = 8.2 min) .

- Validation : Purity ≥95% by HPLC (λ = 254 nm) and elemental analysis (e.g., C: 52.1%, H: 4.3%, N: 15.6% vs. calculated) .

Advanced: How does the 6-amino-7-fluoro substitution influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the NH₂ group destabilizes the benzimidazole ring, leading to hydrolysis (t₁/₂ = 2 h at pH 1). Stabilize with low-temperature storage (4°C) .

- Basic Conditions : Ester hydrolysis dominates (t₁/₂ = 30 min at pH 12). Use non-aqueous buffers (e.g., DMF) for reactions above pH 8 .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound in academic research?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition IC₅₀ determination) using Z-Gly-Pro-Arg-AMC substrate .

- Cellular Uptake : LC-MS quantification in HEK293 cells after 24-h exposure (detection limit: 0.1 ng/mL) .

Data Table :

| Assay Type | Model System | Key Parameter | Result |

|---|---|---|---|

| Trypsin Inhibition | In vitro | IC₅₀ | 12.5 µM |

| Cytotoxicity | HEK293 | CC₅₀ (48 h) | >100 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.